molecular formula C9H18 B075215 Methylcyclooctane CAS No. 1502-38-1

Methylcyclooctane

Cat. No.: B075215
CAS No.: 1502-38-1
M. Wt: 126.24 g/mol
InChI Key: POCNHGFJLGYFIK-UHFFFAOYSA-N
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Description

Methylcyclooctane is an organic compound with the molecular formula C₉H₁₈. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cyclooctane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyclooctane can be synthesized through several methods. One common approach involves the alkylation of cyclooctane with methyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of cyclooctene in the presence of a methylating agent. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in high yields of this compound.

Chemical Reactions Analysis

Types of Reactions: Methylcyclooctane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form cyclooctanone.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, leading to the formation of cyclooctane.

    Substitution: Halogenation reactions can occur, where this compound reacts with halogens such as chlorine or bromine to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

    Substitution: Halogens (chlorine, bromine), light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Cyclooctanone.

    Reduction: Cyclooctane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Methylcyclooctane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying cycloalkane reactions and mechanisms.

    Biology: Employed in the study of lipid membranes and their interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of methylcyclooctane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate that undergoes transformations facilitated by catalysts or reagents. The molecular targets and pathways involved depend on the specific reaction or application being studied.

Comparison with Similar Compounds

    Cyclohexane: A six-membered ring cycloalkane, commonly used as a solvent and in the production of nylon.

    Cyclooctane: An eight-membered ring cycloalkane, used in organic synthesis and as a chemical intermediate.

    Methylcyclohexane: A derivative of cyclohexane with a methyl group, used as a solvent and in the study of conformational analysis.

Methylcyclooctane’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its stability and reactivity provide insights into the behavior of cycloalkanes and their derivatives.

Properties

IUPAC Name

methylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNHGFJLGYFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164491
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-38-1
Record name Cyclooctane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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